molecular formula C18H15N3OS B5679125 1-[3-BENZYL-2-THIOXO-2,3-DIHYDROIMIDAZO[4,5-B]INDOL-4(1H)-YL]-1-ETHANONE

1-[3-BENZYL-2-THIOXO-2,3-DIHYDROIMIDAZO[4,5-B]INDOL-4(1H)-YL]-1-ETHANONE

Cat. No.: B5679125
M. Wt: 321.4 g/mol
InChI Key: IMDCSUFVPPZQFB-UHFFFAOYSA-N
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Description

1-[3-Benzyl-2-thioxo-2,3-dihydroimidazo[4,5-b]indol-4(1H)-yl]-1-ethanone is a complex heterocyclic compound that features an indole and imidazole ring system fused together. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Benzyl-2-thioxo-2,3-dihydroimidazo[4,5-b]indol-4(1H)-yl]-1-ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable indole derivative with an imidazole precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[3-Benzyl-2-thioxo-2,3-dihydroimidazo[4,5-b]indol-4(1H)-yl]-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-Benzyl-2-thioxo-2,3-dihydroimidazo[4,5-b]indol-4(1H)-yl]-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Benzyl-2-thioxo-2,3-dihydroimidazo[4,5-b]indol-4(1H)-yl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: 1-[3-Benzyl-2-thioxo-2,3-dihydroimidazo[4,5-b]indol-4(1H)-yl]-1-ethanone is unique due to its fused indole-imidazole ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-benzyl-2-sulfanylidene-1H-imidazo[4,5-b]indol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12(22)21-15-10-6-5-9-14(15)16-17(21)20(18(23)19-16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDCSUFVPPZQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C1N(C(=S)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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